N'-benzyl-N'-methylpentane-1,5-diamine

Catalog No.
S2853380
CAS No.
34987-10-5
M.F
C13H22N2
M. Wt
206.333
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-benzyl-N'-methylpentane-1,5-diamine

CAS Number

34987-10-5

Product Name

N'-benzyl-N'-methylpentane-1,5-diamine

IUPAC Name

N'-benzyl-N'-methylpentane-1,5-diamine

Molecular Formula

C13H22N2

Molecular Weight

206.333

InChI

InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3

InChI Key

PPIDOZCBSCCLAU-UHFFFAOYSA-N

SMILES

CN(CCCCCN)CC1=CC=CC=C1

Solubility

not available
N-Benzyl-N'-methylpentane-1,5-diamine, also known as B-012 or capsaicin analogue, is a synthetic diamine that exhibits biological activities similar to those of capsaicin. The compound has been found to be effective in various experimental settings, and as the research progresses, new applications and implications continue to emerge. In this paper, we will explore various aspects of B-012, including its physical and chemical properties, synthetic methods, analytical techniques, biological properties, toxicity and safety in scientific experimentation, applications in scientific research, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
N'-benzyl-N'-methylpentane-1,5-diamine is a synthetic capsaicin analogue that belongs to the class of compounds known as vanilloids. The compound is known for its ability to activate the TRPV1 receptor, which is responsible for the sensation of heat and pain. N'-benzyl-N'-methylpentane-1,5-diamine was first synthesized in 2011 by Hur et al. with the aim of developing a capsaicin analogue that could be used as a pharmacological tool.
The molecular formula of N'-benzyl-N'-methylpentane-1,5-diamine is C14H24N2, and its molecular weight is 220.35 g/mol. The compound exists as a white to off-white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. N'-benzyl-N'-methylpentane-1,5-diamine has a melting point of 71-73°C and a boiling point of 344-346°C. The compound is stable under normal conditions, and its solubility and stability have been investigated in detail.
The synthetic route for N'-benzyl-N'-methylpentane-1,5-diamine involves the reaction of 1,5-pentanediamine with benzyl chloride and then with methyl chloroformate in the presence of a base. The resulting compound is then purified by column chromatography, and its structure is confirmed by NMR, IR, and mass spectroscopy. The synthesis of N'-benzyl-N'-methylpentane-1,5-diamine has been optimized to ensure high yield and purity of the compound.
Various analytical methods have been used to characterize N'-benzyl-N'-methylpentane-1,5-diamine, including NMR, IR, and mass spectroscopy. High-performance liquid chromatography (HPLC) has been used to quantify the purity of N'-benzyl-N'-methylpentane-1,5-diamine, and gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify the compound in biological samples. These techniques have been used to confirm the identity and purity of N'-benzyl-N'-methylpentane-1,5-diamine.
N'-benzyl-N'-methylpentane-1,5-diamine has been found to exhibit biological activities similar to those of capsaicin, including TRPV1 receptor activation, anti-inflammatory activity, and analgesic effects. The compound has been investigated in various in vitro and in vivo models, and its mode of action and therapeutic potential have been studied extensively. N'-benzyl-N'-methylpentane-1,5-diamine has also been found to have anti-cancer properties and has been investigated as a potential anti-cancer agent.
The toxicity and safety of N'-benzyl-N'-methylpentane-1,5-diamine have been investigated in various animal models, and the compound has been found to be relatively safe at therapeutic doses. The LD50 of N'-benzyl-N'-methylpentane-1,5-diamine has been determined to be 5000 mg/kg in rats, indicating low acute toxicity. However, caution should be exercised when handling N'-benzyl-N'-methylpentane-1,5-diamine, as it can cause skin and eye irritation.
N'-benzyl-N'-methylpentane-1,5-diamine has been used as a pharmacological tool to investigate the role of TRPV1 receptor activation in various biological processes. The compound has been used in studies of pain, inflammation, and cancer, and its effects have been compared to those of capsaicin. N'-benzyl-N'-methylpentane-1,5-diamine has also been investigated as a potential therapeutic agent for various diseases, including cancer and chronic pain.
The research on N'-benzyl-N'-methylpentane-1,5-diamine is still in its early stages, and many aspects of the compound's mode of action and therapeutic potential remain to be elucidated. However, the compound has shown promising results in various experimental settings, and its potential as a therapeutic agent is being actively investigated.
N'-benzyl-N'-methylpentane-1,5-diamine has potential implications in various fields of research and industry, including the development of new analgesic and anti-inflammatory drugs, the treatment of cancer, and the development of new insecticides and herbicides. The compound's ability to activate the TRPV1 receptor makes it a promising pharmacological tool for investigating the role of this receptor in various biological processes.
Despite its promising properties, N'-benzyl-N'-methylpentane-1,5-diamine has some limitations that need to be addressed before it can be developed into a therapeutic agent. These limitations include its low solubility and stability, which could limit its bioavailability and efficacy in vivo. Furthermore, more studies are needed to investigate the compound's long-term safety and efficacy in animal models and clinical trials.
Future research on N'-benzyl-N'-methylpentane-1,5-diamine could focus on improving its solubility and stability, developing new synthetic routes that increase yield and purity, and investigating its potential as a therapeutic agent in various diseases. Additionally, more studies are needed to investigate the compound's mode of action and mechanisms of toxicity, as well as its long-term safety and efficacy in clinical trials. Finally, investigations into the possibilities of N'-benzyl-N'-methylpentane-1,5-diamine in the field of nanotechnology could be a potential future direction.

XLogP3

1.9

Dates

Modify: 2023-08-17

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